molecular formula C12H13FO2 B14013787 1-(4-Fluorophenyl)but-3-en-1-yl acetate

1-(4-Fluorophenyl)but-3-en-1-yl acetate

Cat. No.: B14013787
M. Wt: 208.23 g/mol
InChI Key: PFRPODHPFPMFIA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)but-3-en-1-yl acetate is an organic compound characterized by the presence of a fluorophenyl group attached to a butenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)but-3-en-1-yl acetate typically involves the reaction of 4-fluorobenzaldehyde with allyl acetate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile. The reaction proceeds through a nucleophilic addition mechanism, followed by acetylation to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)but-3-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its role as an intermediate in the synthesis of pharmaceutical agents. Specifically, it is linked to the development of neurokinin-1 receptor antagonists, which are useful in treating various conditions such as inflammatory diseases and psychiatric disorders . These antagonists can modulate pain perception and emotional responses, making them relevant in pain management and mental health therapies.

Structure-Activity Relationships
Research has highlighted the importance of structure-activity relationships (SAR) involving compounds like 1-(4-Fluorophenyl)but-3-en-1-yl acetate. Studies indicate that modifications to the compound can enhance its binding affinity to dopamine transporters (DAT), which is crucial in developing treatments for psychostimulant abuse . For instance, derivatives of this compound have shown promise in preclinical models for reducing the reinforcing effects of drugs like cocaine and methamphetamine.

Organic Synthesis

Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions that can yield more complex molecules. For example, it can be utilized in the synthesis of other fluorinated compounds that possess desirable pharmacological properties . The ability to modify its structure while maintaining stability makes it a versatile building block for chemists.

Material Science

Polymer Applications
In material science, derivatives of this compound may find applications in developing advanced materials with specific properties. Fluorinated compounds are known for their chemical inertness and resistance to heat and solvents, making them suitable for coatings and other protective materials. The incorporation of this compound into polymer matrices could enhance their performance in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)but-3-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The acetate moiety may also play a role in enhancing the compound’s bioavailability and stability .

Comparison with Similar Compounds

    1-(4-Fluorophenyl)but-3-en-2-ol: Similar structure but with a hydroxyl group instead of an acetate group.

    4-Fluorocinnamic acid: Contains a fluorophenyl group attached to a cinnamic acid moiety.

    4-Fluorophenylacetic acid: Features a fluorophenyl group attached to an acetic acid moiety.

Uniqueness: 1-(4-Fluorophenyl)but-3-en-1-yl acetate is unique due to its specific combination of a fluorophenyl group and an acetate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(4-Fluorophenyl)but-3-en-1-yl acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and associated case studies.

Chemical Structure and Properties

The compound features a butenyl chain substituted with a fluorophenyl group and an acetate moiety. Its chemical formula is C12H13FO2C_{12}H_{13}FO_2.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of various derivatives related to this compound. For instance, derivatives of cinnamic acid, which share structural similarities, exhibited significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The most potent derivatives showed IC50 values ranging from 4.23 µM to 7.81 µM, indicating their effectiveness in inhibiting cell proliferation .

CompoundCell LineIC50 (µM)
Cinnamide derivative 2dHepG27.81
Cinnamide derivative 6HepG24.23
CA-4 (reference)MCF-73.9

The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis and cell cycle arrest. For example, one study demonstrated that a related compound increased the expression of pro-apoptotic markers such as p53 and Bax while decreasing levels of the anti-apoptotic marker Bcl-2, leading to enhanced apoptosis in treated cells .

Monoamine Oxidase (MAO) Inhibition

This compound derivatives have been explored for their potential as MAO inhibitors. MAO plays a critical role in the metabolism of neurotransmitters, and inhibition can lead to increased levels of dopamine and serotonin in the brain, suggesting potential applications in treating mood disorders .

Psychostimulant Effects

In animal models, compounds structurally related to this compound have shown promise in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine. These findings suggest that such compounds could be developed into therapeutic agents for addiction .

Safety and Toxicity

Toxicological assessments indicate that while some derivatives exhibit promising biological activities, they may also pose risks such as acute toxicity when ingested. For example, certain derivatives were classified as harmful if swallowed and caused skin irritation . Therefore, further studies are necessary to evaluate their safety profiles comprehensively.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

1-(4-fluorophenyl)but-3-enyl acetate

InChI

InChI=1S/C12H13FO2/c1-3-4-12(15-9(2)14)10-5-7-11(13)8-6-10/h3,5-8,12H,1,4H2,2H3

InChI Key

PFRPODHPFPMFIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CC=C)C1=CC=C(C=C1)F

Origin of Product

United States

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